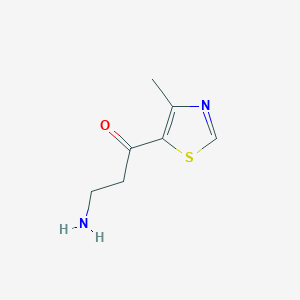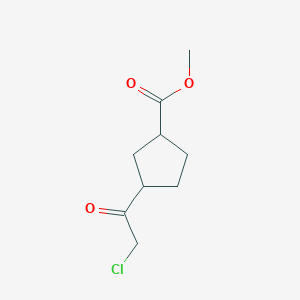
Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate is an organic compound with the molecular formula C9H13ClO3. It is a derivative of cyclopentane, featuring a chloroacetyl group and a carboxylate ester group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product. The reaction conditions often include maintaining a low temperature to control the reactivity of chloroacetyl chloride and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, catalysts may be employed to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide at reflux temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.
Hydrolysis: 3-(Chloroacetyl)cyclopentane-1-carboxylic acid.
Reduction: 3-(Hydroxyacetyl)cyclopentane-1-carboxylate.
Scientific Research Applications
Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chloroacetyl group is particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or electrophiles it interacts with.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(bromoacetyl)cyclopentane-1-carboxylate: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
Methyl 3-(acetyl)cyclopentane-1-carboxylate: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 3-(chloroacetyl)cyclopentane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate is unique due to the presence of both a chloroacetyl group and a carboxylate ester group, which confer distinct reactivity patterns. The chloroacetyl group makes it highly reactive towards nucleophiles, while the ester group allows for further functionalization through hydrolysis or transesterification reactions. This combination of functional groups makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
84545-01-7 |
|---|---|
Molecular Formula |
C9H13ClO3 |
Molecular Weight |
204.65 g/mol |
IUPAC Name |
methyl 3-(2-chloroacetyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H13ClO3/c1-13-9(12)7-3-2-6(4-7)8(11)5-10/h6-7H,2-5H2,1H3 |
InChI Key |
RNUMHXXTMMCVJT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(C1)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





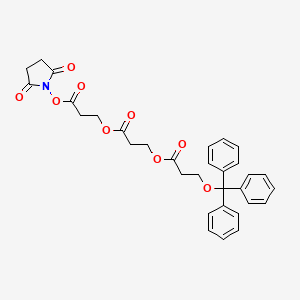
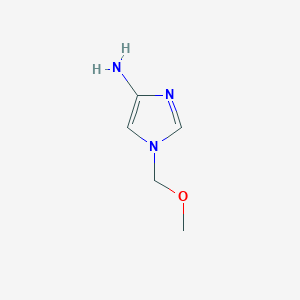
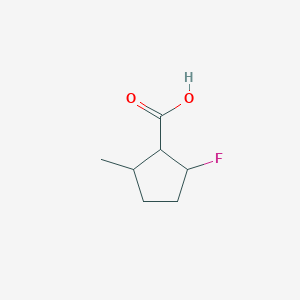
![1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13154111.png)
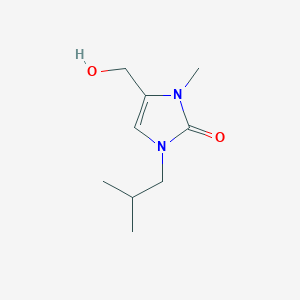

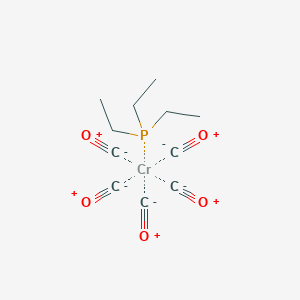
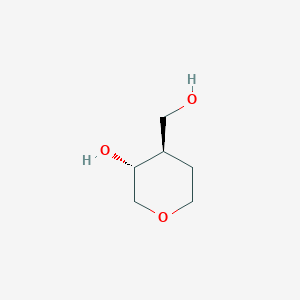
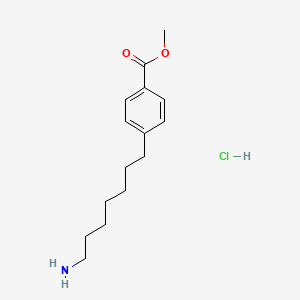
![N-[5-(Piperidin-4-YL)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B13154128.png)
